molecular formula C12H12O B14203672 4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde CAS No. 832125-57-2

4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde

Cat. No.: B14203672
CAS No.: 832125-57-2
M. Wt: 172.22 g/mol
InChI Key: GDBGKAIOWKJITD-UHFFFAOYSA-N
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Description

4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 2-methylbuta-1,3-dienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with a suitable diene precursor. One common method is the Diels-Alder reaction, where benzaldehyde reacts with 2-methylbuta-1,3-diene under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the product. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 4-(2-Methylbuta-1,3-dien-1-yl)benzoic acid.

    Reduction: 4-(2-Methylbuta-1,3-dien-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives, depending on the electrophile used.

Scientific Research Applications

4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, which lacks the 2-methylbuta-1,3-dienyl group.

    4-Methylbenzaldehyde: A derivative of benzaldehyde with a methyl group attached to the benzene ring.

    4-(2-Methylbuta-1,3-dien-1-yl)benzoic acid: The oxidized form of 4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde.

Uniqueness

This compound is unique due to the presence of the 2-methylbuta-1,3-dienyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

832125-57-2

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

4-(2-methylbuta-1,3-dienyl)benzaldehyde

InChI

InChI=1S/C12H12O/c1-3-10(2)8-11-4-6-12(9-13)7-5-11/h3-9H,1H2,2H3

InChI Key

GDBGKAIOWKJITD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)C=O)C=C

Origin of Product

United States

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